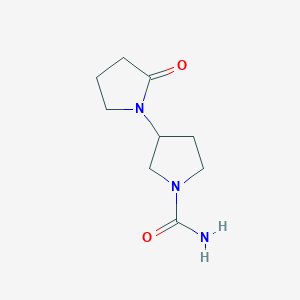

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities and structural properties .

作用机制

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the physicochemical environment can significantly impact the activity and stability of compounds with a pyrrolidine ring .

准备方法

The synthesis of 3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2-carboxylic acid with oxalyl chloride to form the corresponding acid chloride, which is then reacted with pyrrolidin-2-one to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and yield .

化学反应分析

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

科学研究应用

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide has a wide range of scientific research applications:

相似化合物的比较

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide can be compared with other pyrrolidine derivatives, such as pyrrolidine-2-one and pyrrolidine-2,5-dione . While these compounds share a similar core structure, this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity . Similar compounds include:

- Pyrrolidine-2-one

- Pyrrolidine-2,5-dione

- Prolinol

生物活性

3-(2-Oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide, a compound featuring a pyrrolidine core, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This formula indicates the presence of two nitrogen atoms and two oxygen atoms, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound has been studied for:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate mood and cognition.

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against Gram-positive bacteria and fungi.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. A study utilizing A549 human lung adenocarcinoma cells demonstrated significant cytotoxic effects at concentrations around 100 µM. The viability post-treatment was assessed using MTT assays, revealing structure-dependent activity among various derivatives.

| Compound | Viability (%) | IC50 (µM) |

|---|---|---|

| This compound | 66% | 75 |

| Cisplatin (control) | 30% | 10 |

These results indicate that while the compound exhibits promising anticancer properties, it requires further optimization for enhanced potency.

Antimicrobial Activity

The compound has shown activity against several pathogenic strains. In vitro studies indicated effective inhibition of bacterial growth in certain Gram-positive strains. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Streptococcus pneumoniae | 64 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A recent study focused on the efficacy of this compound in combination therapies. When used alongside established chemotherapeutics like doxorubicin, it enhanced the overall cytotoxic effect on resistant cancer cell lines. This suggests a potential role in overcoming drug resistance.

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of this compound in models of neurodegeneration. It was observed to reduce oxidative stress markers and improve neuronal survival rates, indicating its potential utility in treating neurodegenerative diseases.

属性

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O2/c10-9(14)11-5-3-7(6-11)12-4-1-2-8(12)13/h7H,1-6H2,(H2,10,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKNKQFRLPCUKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2CCN(C2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。